Polyporic acid
Overview
Description
Polyporic acid is a para-terphenyl benzoquinone compound first identified by German chemist Stahlschmidt from a mycelial culture of the fungus species Hapalopilus nidulans in 1877 . This compound is present at 20–40% of the fresh weight of the fruit bodies of the fungus . This compound is known for its inhibitory effects on the enzyme dihydroorotate dehydrogenase .
Preparation Methods
Polyporic acid is typically isolated from the fruit bodies of Hapalopilus nidulans. The isolation process involves culturing the fungus and extracting the compound using organic solvents.
Chemical Reactions Analysis
Polyporic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various quinone and hydroquinone derivatives .
Scientific Research Applications
Polyporic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: This compound is used in the production of natural dyes and pigments.
Mechanism of Action
Polyporic acid exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase . This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound disrupts the synthesis of pyrimidines, leading to various biological effects .
Comparison with Similar Compounds
Polyporic acid is unique due to its specific inhibitory action on dihydroorotate dehydrogenase. Similar compounds include:
2,5-Dihydroxy-1,4-benzoquinone: Known for its antifungal properties.
Allantofuranone: A gamma-lactone antibiotic derived from fungi.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c19-15-13(11-7-3-1-4-8-11)16(20)18(22)14(17(15)21)12-9-5-2-6-10-12/h1-10,19,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFHDXTSAYOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203281 | |
Record name | Polyporic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-59-4 | |
Record name | 2,5-Dihydroxy-3,6-diphenyl-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyporic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyporic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Polyporic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Polyporic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM7U3VEH5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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